N-[5-(4-methylphenyl)-1H-imidazol-2-yl]acetamide
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Overview
Description
The compound “N-[5-(4-methylphenyl)-1H-imidazol-2-yl]acetamide” is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an acetamide group, which is a functional group consisting of an acetyl group single-bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be based on the imidazole ring, with a 4-methylphenyl group attached at the 5-position and an acetamide group attached to one of the nitrogen atoms .Chemical Reactions Analysis
Imidazole derivatives are known to participate in a variety of chemical reactions, often serving as an important synthon in the development of new drugs . The specific reactions that “this compound” might undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The presence of the acetamide group might also influence the compound’s solubility and other properties .Scientific Research Applications
1. Anticancer Applications
- N-[5-(4-methylphenyl)-1H-imidazol-2-yl]acetamide derivatives have been investigated for their potential in anticancer therapies. Research involving the synthesis of such compounds demonstrated significant activity against cancer cell lines, particularly lung adenocarcinoma cells, with certain derivatives showing high selectivity and apoptosis induction (Evren et al., 2019).
- Other studies have synthesized similar compounds with demonstrated anticancer activities against a variety of human tumor cell lines, including melanoma types (Duran & Demirayak, 2012).
2. Antifungal Applications
- Compounds similar to this compound have been synthesized and tested for antifungal properties. A study found significant activity against Candida species, indicating potential for treatment of drug-resistant fungal infections (Altındağ et al., 2017).
3. Catalysis and Chemical Synthesis
- Derivatives of this compound have been used in catalyst development. A study reported the synthesis of a biomimetic ligand incorporating this compound for use in alkene epoxidation, demonstrating effective catalytic activity (Serafimidou, Stamatis, & Louloudi, 2008).
4. Antimicrobial Applications
- Research on the antimicrobial properties of similar compounds has shown appreciable antibacterial activity against various bacterial strains, including resistant strains like MRSA (Daraji et al., 2021).
5. Antioxidant Properties
- Certain derivatives of this compound have exhibited significant antioxidant activities, offering potential for therapeutic applications (Chkirate et al., 2019).
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Future Directions
properties
IUPAC Name |
N-[5-(4-methylphenyl)-1H-imidazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-3-5-10(6-4-8)11-7-13-12(15-11)14-9(2)16/h3-7H,1-2H3,(H2,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIVKCIFOQKQPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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